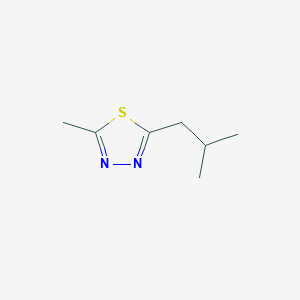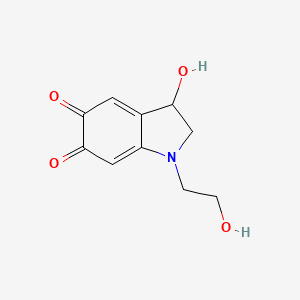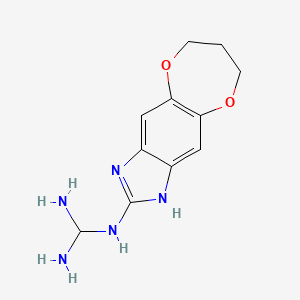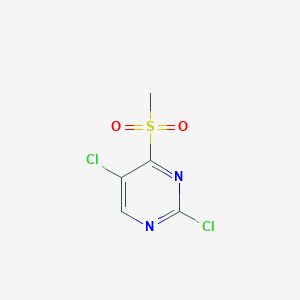
2,5-Dichloro-4-(methylsulfonyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-(methylsulfonyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chlorine and methylsulfonyl groups in this compound enhances its reactivity and potential utility in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-(methylsulfonyl)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the methylsulfonyl group. One common method includes the reaction of 2,5-dichloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 2,5-Dichloro-4-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions, leading to the formation of sulfone or sulfoxide derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are typically used.
Major Products:
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfone or sulfoxide derivatives.
Coupling Reactions: Biaryl or vinyl-aryl compounds.
科学的研究の応用
2,5-Dichloro-4-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe to study biological pathways.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 2,5-Dichloro-4-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfonyl groups enhance the compound’s ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in therapeutic applications.
類似化合物との比較
- 2,4-Dichloro-5-fluoropyrimidine
- 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
- 2,4-Dichloro-5-methylsulfonylpyrimidine
Comparison: 2,5-Dichloro-4-(methylsulfonyl)pyrimidine is unique due to the specific positioning of the chlorine and methylsulfonyl groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C5H4Cl2N2O2S |
|---|---|
分子量 |
227.07 g/mol |
IUPAC名 |
2,5-dichloro-4-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)4-3(6)2-8-5(7)9-4/h2H,1H3 |
InChIキー |
XVMTUGKYQDPRBI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC(=NC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13108986.png)
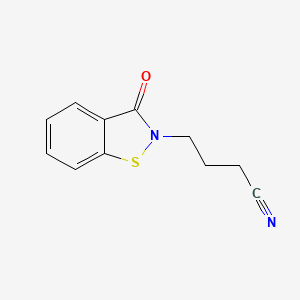
![2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid](/img/structure/B13109011.png)

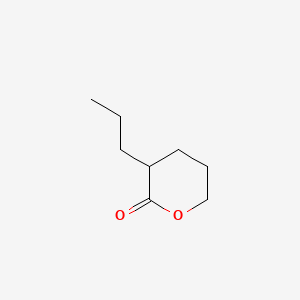
![1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13109024.png)
